molecular formula C30H35N3O8 B613419 Fmoc-lys(boc)-osu CAS No. 132307-50-7

Fmoc-lys(boc)-osu

Cat. No. B613419
CAS RN: 132307-50-7
M. Wt: 565,62 g/mole
InChI Key: HONZVSWDWBWWMH-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Lys(Boc)-OSu is a synthetic peptide compound used in the synthesis of peptides. It is a combination of the amino acid lysine (Lys) and the protecting group 2,4,6-trimethylbenzyloxycarbonyl (Boc) with the Fmoc (9-fluorenylmethyloxycarbonyl) group. The Fmoc-Lys(Boc)-OSu is used in a variety of laboratory experiments and is a popular choice for peptide synthesis due to its ease of use and availability.

Scientific Research Applications

Biomedical Applications: Tissue Engineering

Fmoc-Lys(Boc)-OSu is used in the synthesis of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications . These hydrogels can be used in tissue engineering due to their ability to support cell adhesion, survival, and duplication. The self-assembling nature of these hydrogels, facilitated by the Fmoc group, allows for the creation of a physiologically relevant environment for in vitro experiments .

Drug Delivery Systems

The amphiphilic nature of peptides derived from Fmoc-Lys(Boc)-OSu makes them ideal candidates for drug delivery systems. The Fmoc group aids in the self-assembly of peptides into hydrogels that can encapsulate drugs and release them in a controlled manner. This application is particularly useful in targeting specific tissues or organs with medications .

Diagnostic Tools for Imaging

Peptide hydrogels containing Fmoc-Lys(Boc)-OSu can serve as contrast agents in medical imaging. Their biocompatibility and ease of functionalization make them suitable for enhancing the quality of images obtained from MRI, CT scans, and other imaging techniques .

Solid-Phase Peptide Synthesis

Fmoc-Lys(Boc)-OSu is a key reagent in Fmoc-based solid-phase peptide synthesis (SPPS). It is used to introduce lysine residues into peptide chains, which is a fundamental step in the synthesis of proteins and peptides for research and therapeutic purposes .

Synthesis of Dihydroimidazolylbutyl Dihydroimidazol-3-ium Salts

This compound is utilized in the solid-phase synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts. These salts have potential applications in medicinal chemistry and drug development .

Threading Intercalators for DNA Binding

Fmoc-Lys(Boc)-OSu is used in the synthesis of bis-naphthalene diimide, a threading intercalator. Threading intercalators are molecules that can slide between DNA bases and are used in studying DNA interactions and as potential therapeutic agents .

Mechanism of Action

Target of Action

Fmoc-Lys(Boc)-OSu is primarily used as a reagent in Fmoc solid-phase peptide synthesis . Its primary targets are peptide sequences, where it is used for coupling lysine into these sequences .

Mode of Action

Fmoc-Lys(Boc)-OSu interacts with its targets (peptide sequences) through a process known as coupling. This process involves the formation of peptide bonds, which are the chemical bonds that link amino acids together in a peptide or protein chain . The compound’s interaction with its targets results in the incorporation of the lysine amino acid residue into the peptide sequence .

Biochemical Pathways

The key biochemical pathway involved in the action of Fmoc-Lys(Boc)-OSu is the Fmoc solid-phase peptide synthesis . This pathway involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The Fmoc group provides protection for the amino acid residues during the synthesis process, and is removed under basic conditions .

Result of Action

The result of Fmoc-Lys(Boc)-OSu’s action is the successful incorporation of the lysine amino acid residue into a peptide sequence . This enables the synthesis of complex peptides for various biochemical applications.

Action Environment

The action of Fmoc-Lys(Boc)-OSu is influenced by several environmental factors. These include the pH of the reaction environment, the presence of other reagents, and the temperature. For instance, the Fmoc group is stable under basic conditions and remains in place even through many Fmoc deprotection cycles . The compound is typically stored at a temperature between 2-8°C .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N3O8/c1-30(2,3)40-28(37)31-17-9-8-14-24(27(36)41-33-25(34)15-16-26(33)35)32-29(38)39-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,31,37)(H,32,38)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONZVSWDWBWWMH-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662683
Record name 2,5-Dioxopyrrolidin-1-yl N~6~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-lys(boc)-osu

CAS RN

132307-50-7
Record name N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysine 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132307-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dioxopyrrolidin-1-yl N~6~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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